molecular formula C16H15N3O4S B5174160 2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide

2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B5174160
M. Wt: 345.4 g/mol
InChI Key: RVDVHFQJLSLAFV-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide is an organic compound that features both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide typically involves the following steps:

    Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 4-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Formation of the amide: The acyl chloride is reacted with 4-nitrophenylthiourea in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its amide and aromatic functional groups.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar in having both aromatic and nitro groups but differs in the presence of a methoxy group instead of a methyl group.

    4-Methoxy-4’-nitrobiphenyl: Contains two aromatic rings with methoxy and nitro substituents but lacks the amide functionality.

Uniqueness

2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11-2-8-14(9-3-11)23-10-15(20)18-16(24)17-12-4-6-13(7-5-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDVHFQJLSLAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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